REACTION_CXSMILES
|
Br[CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[P:15]([O:22]CC)([O:19]CC)[O:16]CC.BrCC.Cl>O>[CH:2]([P:15](=[O:16])([OH:22])[OH:19])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
308.93 g
|
Type
|
reactant
|
Smiles
|
BrC(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
240.93 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated carefully
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed under nitrogen for two days (approximately 40 hours)
|
Duration
|
40 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The resulting solid was then washed with water
|
Type
|
CUSTOM
|
Details
|
to remove the remaining hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
with petrol (b.p. 60°-80° C.), to remove hydrocarbon by products
|
Type
|
CUSTOM
|
Details
|
The solid was then dried in a vacuum oven at 120° C
|
Type
|
CUSTOM
|
Details
|
250.06 g (81% yield) was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)P(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |